Intrinsic Dissolution Rate: Monohydrate vs. Anhydrous Form in Aqueous Media
In a direct head-to-head comparison, the intrinsic dissolution rate (IDR) of aripiprazole monohydrate (MA) was significantly lower than that of the anhydrous form (AA) in water, confirming the monohydrate's superior thermodynamic stability in aqueous environments [1]. This finding is critical for formulation development, as it demonstrates that MA is the more stable crystalline phase under conditions relevant to dissolution testing and physiological fluids.
| Evidence Dimension | Intrinsic dissolution rate (IDR) in water |
|---|---|
| Target Compound Data | MA IDR was lower than AA (exact values not provided in abstract; qualitative comparison) |
| Comparator Or Baseline | Anhydrous aripiprazole (AA) IDR |
| Quantified Difference | MA IDR < AA IDR (direction of difference confirmed, magnitude not specified in abstract) |
| Conditions | Intrinsic dissolution rate measured in water using rotating disk method; phase transformation monitored by ATR-FTIR |
Why This Matters
Lower IDR indicates greater thermodynamic stability of the monohydrate in aqueous media, which is essential for consistent dissolution performance and shelf-life predictability in oral solid dosage forms.
- [1] Chung S, et al. Solution-Mediated Phase Transformation of Aripiprazole: Negating the Effect of Crystalline Forms on Dissolution and Oral Pharmacokinetics. J Pharm Sci. 2020;109(12):3668-3677. View Source
